molecular formula C13H14N2O4 B13215789 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one

3-Acetyl-1-(4-nitrophenyl)piperidin-2-one

Cat. No.: B13215789
M. Wt: 262.26 g/mol
InChI Key: AIKWYHMEKCKYJW-UHFFFAOYSA-N
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Description

3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an acetyl group at the 3-position and a nitrophenyl group at the 1-position of the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 4-nitrophenylpiperidin-2-one with an acetylating agent. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Acetyl-1-(4-nitrophenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the acetyl group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-1-(4-nitrophenyl)piperidin-2-one is unique due to the presence of both the acetyl and nitro groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a candidate for further biological studies .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-acetyl-1-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C13H14N2O4/c1-9(16)12-3-2-8-14(13(12)17)10-4-6-11(7-5-10)15(18)19/h4-7,12H,2-3,8H2,1H3

InChI Key

AIKWYHMEKCKYJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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